Cas no 66635-93-6 ((R)-Ketorolac)

(R)-Ketorolac 化学的及び物理的性質
名前と識別子
-
- (R)-Ketorolac
- R (+) Ketorolac
- (+)-Ketorolac
- (R)-(+)-ketorolac
- (1R)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
-
- InChIKey: OZWKMVRBQXNZKK-LLVKDONJSA-N
計算された属性
- 精确分子量: 255.09000
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 174 ºC
- Solubility: ほとんど溶けない(0.084 g/l)(25ºC)、
- PSA: 59.30000
- LogP: 2.29100
- 光学活性: [α]/D +162 to +178°, c = 1 in methanol
(R)-Ketorolac Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54220-25mg |
(R)-Ketorolac |
66635-93-6 | 98% | 25mg |
¥2697.00 | 2023-09-07 | |
TRC | K235600-100mg |
(R)-Ketorolac |
66635-93-6 | 100mg |
$1946.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54220-50mg |
(R)-Ketorolac |
66635-93-6 | 98% | 50mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-B0580B-10mM*1mLinDMSO |
(R)-Ketorolac |
66635-93-6 | 99.80% | 10mM*1mLinDMSO |
¥1100 | 2023-07-26 | |
1PlusChem | 1P00FE5N-25mg |
(R)-(+)-Ketorolac |
66635-93-6 | 99% | 25mg |
$369.00 | 2024-04-22 | |
1PlusChem | 1P00FE5N-10mg |
(R)-(+)-Ketorolac |
66635-93-6 | 99% | 10mg |
$202.00 | 2024-04-22 | |
A2B Chem LLC | AH17387-5mg |
(R)-(+)-Ketorolac |
66635-93-6 | 95% | 5mg |
$95.00 | 2024-04-19 | |
MedChemExpress | HY-B0580B-100mg |
(R)-Ketorolac |
66635-93-6 | 99.80% | 100mg |
¥5880 | 2024-07-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54220-10mg |
(R)-Ketorolac |
66635-93-6 | 98% | 10mg |
¥1348.00 | 2023-09-07 | |
Enamine | EN300-18567394-0.05g |
(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
66635-93-6 | 0.05g |
$353.0 | 2023-09-18 |
(R)-Ketorolac 関連文献
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Eve M. Carter,Esther Ambrose-Dempster,John M. Ward,Tom D. Sheppard,Helen C. Hailes Green Chem. 2022 24 3662
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Chinnakuzhanthai Gangadurai,Giri Teja Illa,D. Srinivasa Reddy Org. Biomol. Chem. 2020 18 8459
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3. Tailoring biocompatibility of composite scaffolds of collagen/guar gum with metal–organic frameworksMartín Caldera-Villalobos,Denis A. Cabrera-Munguía,Juan J. Becerra-Rodríguez,Jesús A. Claudio-Rizo RSC Adv. 2022 12 3672
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Syed Naeem Razzaq,Muhammad Ashfaq,Islam Ullah Khan,Irfana Mariam Anal. Methods 2012 4 2121
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Christopher D. McTiernan,Chiara Fasciani,Maria González-Béjar,Daniel Roca-Sanjuán,Emilio I. Alarcon,Jose Carlos Netto-Ferreira Med. Chem. Commun. 2013 4 1619
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Uladzimir Fiadosenka,Anna Matsukovich,Ljudmila Tabulina,Vladimir Labunov,Darya Radziuk New J. Chem. 2019 43 16118
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Tahani Saeedi,Polina Prokopovich J. Mater. Chem. B 2021 9 5837
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Poonam Malik,Ravi Bhushan New J. Chem. 2017 41 13681
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Rune N?rgaard Rasmussen,René Holm,Kenneth Vielsted Christensen,Carsten Uhd Nielsen Med. Chem. Commun. 2016 7 1916
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Sukhjinder Singh,Shelja Sharma,Ahmad Umar,Menaka Jha,Surinder Kumar Mehta,Sushil Kumar Kansal New J. Chem. 2018 42 1921
(R)-Ketorolacに関する追加情報
Ketorolac (CAS No. 66635-93-6): A Comprehensive Overview in Modern Pharmaceutical Research
Ketorolac, specifically identified by its Chemical Abstracts Service registry number CAS No. 66635-93-6, is a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that has garnered significant attention in both clinical and preclinical research. As a derivative of pyrrolopyrazine, this compound exhibits potent analgesic properties, making it a valuable asset in the management of moderate to severe acute pain. The pharmacological profile of ketorolac has been extensively studied, particularly in the context of its mechanism of action, pharmacokinetics, and therapeutic applications.
The primary pharmacological mechanism of Ketorolac involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever, and their suppression leads to significant reductions in these pathological processes. Unlike some other NSAIDs, ketorolac is not a selective COX-2 inhibitor; instead, it exhibits a balanced inhibitory effect on both COX-1 and COX-2 enzymes. This dual inhibition contributes to its efficacy in pain relief while potentially minimizing some of the gastrointestinal side effects associated with prolonged use of traditional NSAIDs.
Recent advancements in pharmacokinetic studies have highlighted the unique absorption and distribution characteristics of CAS No. 66635-93-6. Ketorolac is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within one to two hours post-dose. The compound's bioavailability is relatively high, ranging between 80% to 90%, which ensures consistent therapeutic effects when administered according to recommended protocols. Additionally, ketorolac has a relatively short half-life, necessitating multiple dosing for prolonged pain management.
In clinical settings, Ketorolac is primarily utilized for the treatment of post-operative pain, dental pain, and other acute inflammatory conditions. Its efficacy has been demonstrated in various populations, including adults and elderly patients, making it a versatile option for clinicians managing acute pain syndromes. The compound's rapid onset of action further enhances its appeal for patients requiring prompt pain relief.
One of the most notable recent developments in the research on ketorolac involves its potential role in neuroprotective therapies. Emerging evidence suggests that NSAIDs, including ketorolac, may have neuroprotective effects beyond their primary anti-inflammatory actions. Studies have explored the potential mechanisms by which ketorolac might mitigate neuroinflammation and oxidative stress, which are key pathological features in conditions such as Alzheimer's disease and traumatic brain injury. While these findings are still preliminary, they open up new avenues for therapeutic exploration.
The safety profile of CAS No. 66635-93-6 remains a critical focus of ongoing research. While generally well-tolerated when used as directed, potential side effects include gastrointestinal discomfort, dizziness, and headache. As with all NSAIDs, there is an inherent risk of gastrointestinal bleeding and renal impairment, particularly in patients with pre-existing conditions or those taking concurrent medications that may increase these risks. Current research efforts are aimed at identifying strategies to minimize these adverse effects while maintaining therapeutic efficacy.
Another area of active investigation is the combination therapy involving ketorolac with other analgesics. Studies have examined the synergistic effects of combining ketorolac with opioids or other NSAIDs to achieve better pain control with potentially lower doses of each individual agent. This approach not only enhances patient comfort but also reduces the risk of side effects associated with high doses of single medications.
The role of ketorolac in chronic pain management remains a topic of debate within the medical community. While traditionally used for acute conditions due to its short half-life and potential for tolerance development with prolonged use, recent research has explored modified-release formulations that may offer more sustained action. These formulations could potentially expand the therapeutic window for chronic pain conditions where consistent analgesia is required.
In conclusion, ketorolac (CAS No. 66635-93-6) continues to be a significant compound in modern pharmaceutical research due to its potent analgesic properties and diverse therapeutic applications. Ongoing studies are expanding our understanding of its mechanisms of action and exploring novel uses beyond traditional pain management. As research progresses, it is likely that new insights into the pharmacological profile and safety considerations will further refine its role in clinical practice.
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